1-(3-isopropoxybenzoyl)azepane
Description
1-(3-Isopropoxybenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted with a benzoyl group at the 1-position and an isopropoxy group at the 3-position of the aromatic ring. The azepane scaffold is notable for its conformational flexibility, which influences its interactions with biological targets. This compound has drawn attention in medicinal chemistry due to structural similarities with psychoactive substances and pharmaceuticals containing azepane or benzazepine moieties .
Analytical techniques such as LC-MS, GC/IR, and NMR spectroscopy are critical for characterizing its structure and differentiating it from isomers .
Properties
IUPAC Name |
azepan-1-yl-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)19-15-9-7-8-14(12-15)16(18)17-10-5-3-4-6-11-17/h7-9,12-13H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPDQAFZIYHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their differentiating features:
Key Observations :
- Substituent Position : The 3-isopropoxy group in the target compound contrasts with the 2-iodophenyl group in AM-2233 isomers, which affects receptor binding and solubility .
- Ring Systems : Benazepril’s benzazepine core (six-membered ring fused to benzene) differs from the seven-membered azepane, altering pharmacokinetic properties .
- Functional Groups : The epoxide in 1-(oxiran-2-ylmethyl)azepane introduces reactivity distinct from the stable isopropoxybenzoyl group .
Analytical Differentiation
Mass Spectrometry :
- AM-2233 isomers exhibit distinct fragmentation patterns due to iodine substitution (e.g., m/z 127 for iodide ions), whereas this compound would show fragments indicative of isopropoxy loss (e.g., m/z 43) .
- Benazepril derivatives display peaks corresponding to carboxylic acid groups (e.g., m/z 174 for decarboxylation) absent in the target compound .
NMR Spectroscopy :
Chromatographic Behavior :
Pharmacological and Regulatory Considerations
- Psychoactive Potential: AM-2233 analogs act on cannabinoid receptors, while the target compound’s isopropoxy group may reduce lipid solubility and CNS penetration compared to halogenated analogs .
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